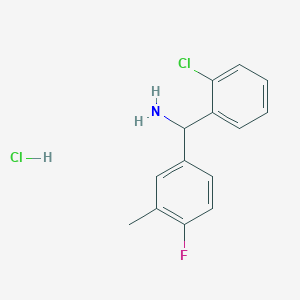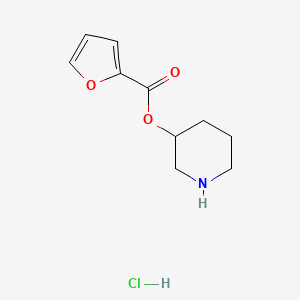
3-Piperidinyl 2-furoate hydrochloride
Descripción general
Descripción
3-Piperidinyl 2-furoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 . It is used in various pharmaceutical applications .
Synthesis Analysis
The synthesis of piperidine derivatives has been extensively studied. Piperidines are among the most important synthetic fragments for designing drugs . The Petrenko-Kritschenko reaction is one of the few examples in which a symmetric pyridine precursor can be obtained in a multicomponent ring-condensation reaction followed by an oxidation .Molecular Structure Analysis
The molecular structure of 3-Piperidinyl 2-furoate hydrochloride consists of 10 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . The molecular weight is 231.67606 .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
-
Anticancer Agents Piperidine derivatives have been found to exhibit anticancer properties . They can inhibit the growth of cancer cells and have been studied for their potential use in cancer treatment.
-
Antiviral Agents Some piperidine derivatives have shown antiviral activities . They can inhibit the replication of viruses and are being studied for their potential use in the treatment of viral infections.
-
Antimalarial Agents Piperidine derivatives have been used as antimalarial agents . They can inhibit the growth of malaria parasites and are being studied for their potential use in malaria treatment.
-
Antimicrobial and Antifungal Agents Piperidine derivatives have shown antimicrobial and antifungal properties . They can inhibit the growth of bacteria and fungi, and are being studied for their potential use in the treatment of bacterial and fungal infections.
-
Antihypertensive Agents Some piperidine derivatives have been used as antihypertensive agents . They can lower blood pressure and are being studied for their potential use in the treatment of hypertension.
-
Analgesic and Anti-inflammatory Agents Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can relieve pain and reduce inflammation, and are being studied for their potential use in the treatment of pain and inflammatory conditions.
-
Anticancer Agents Piperidine derivatives have been found to exhibit anticancer properties . They can inhibit the growth of cancer cells and have been studied for their potential use in cancer treatment.
-
Antiviral Agents Some piperidine derivatives have shown antiviral activities . They can inhibit the replication of viruses and are being studied for their potential use in the treatment of viral infections.
-
Antimalarial Agents Piperidine derivatives have been used as antimalarial agents . They can inhibit the growth of malaria parasites and are being studied for their potential use in malaria treatment.
-
Antimicrobial and Antifungal Agents Piperidine derivatives have shown antimicrobial and antifungal properties . They can inhibit the growth of bacteria and fungi, and are being studied for their potential use in the treatment of bacterial and fungal infections.
-
Antihypertensive Agents Some piperidine derivatives have been used as antihypertensive agents . They can lower blood pressure and are being studied for their potential use in the treatment of hypertension.
-
Analgesic and Anti-inflammatory Agents Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can relieve pain and reduce inflammation, and are being studied for their potential use in the treatment of pain and inflammatory conditions.
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Piperidinyl 2-furoate hydrochloride, is an important task of modern organic chemistry . This opens up new perspectives, especially for patients with moderate and severe allergic rhinitis .
Propiedades
IUPAC Name |
piperidin-3-yl furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(9-4-2-6-13-9)14-8-3-1-5-11-7-8;/h2,4,6,8,11H,1,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDFQOZIOYYKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinyl 2-furoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



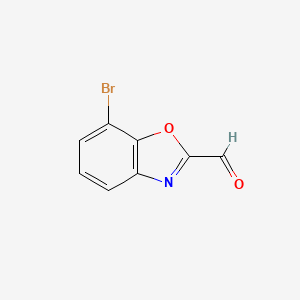
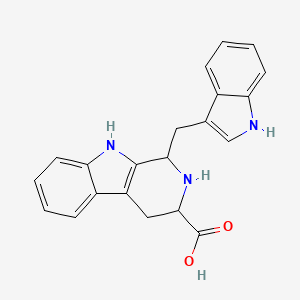
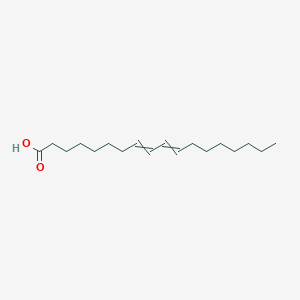
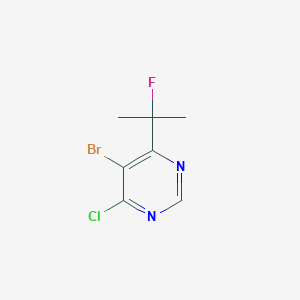
![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine](/img/structure/B1455375.png)
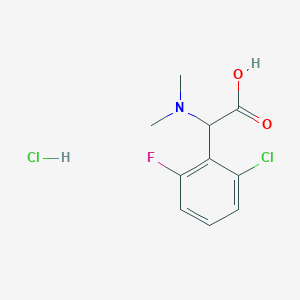
![[4-(Ethylsulfanyl)oxan-4-yl]methanamine](/img/structure/B1455381.png)
amino}acetic acid hydrochloride](/img/structure/B1455382.png)
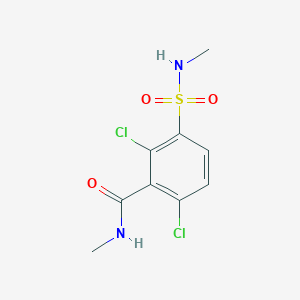
![2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid](/img/structure/B1455385.png)
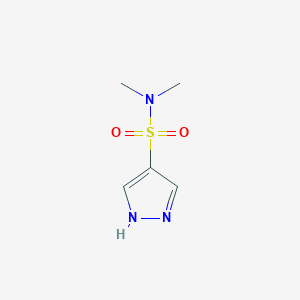
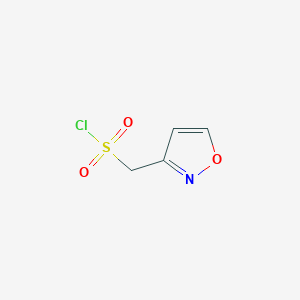
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)
